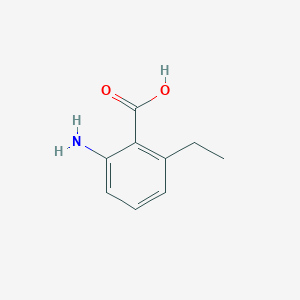

2-Amino-6-ethylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZRBIJOVBNMIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550568 | |

| Record name | 2-Amino-6-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66232-56-2 | |

| Record name | 2-Amino-6-ethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66232-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-6-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Amino 6 Ethylbenzoic Acid

Historical Synthetic Approaches and Associated Challenges

Historically, the preparation of 2-amino-6-ethylbenzoic acid has been characterized by low-yielding and problematic methods. google.com These early routes often suffered from the formation of undesirable regioisomers and involved harsh reaction conditions, making them unsuitable for large-scale, cost-effective production. google.com

Regioisomeric Challenges in Traditional Syntheses

A significant hurdle in traditional syntheses of this compound is the lack of regioselectivity, leading to the formation of mixtures of isomers that are often difficult to separate. google.com For instance, the nitration of 2-ethylaniline (B167055) can produce various nitrated isomers, and subsequent steps may not be selective for the desired 6-ethyl-2-amino substitution pattern. google.com This formation of unwanted regioisomers not only reduces the yield of the target molecule but also complicates the purification process, increasing production costs. google.comoup.com

Advanced Catalytic Hydrogenation Methods for this compound Production

To address the shortcomings of historical methods, advanced catalytic hydrogenation techniques have been developed. These modern approaches offer more efficient and scalable routes to this compound, primarily through the reduction of specific precursors. google.comfigshare.com

Reduction of 7-Amino-3-methylphthalide (B179308) and 7-Amino-3-hydroxy-3-methylphthalide Precursors

A novel and efficient method for producing this compound involves the reduction of 7-amino-3-methylphthalide or 7-amino-3-hydroxy-3-methylphthalide. google.com This process is typically carried out in water or a mixture of a water-miscible solvent and water. google.com The reduction of 7-amino-3-methylphthalide to this compound has been found to be highly pH-dependent. google.com Under acidic or neutral conditions, the lactone is resistant to reduction; however, at a pH of 7 or higher, the reduction proceeds readily. google.com This is likely due to the ring-opening of the phthalide (B148349) to form the corresponding 2-amino-6-(1-hydroxy-ethyl)-benzoic acid salt, which is then reduced. google.com

These precursors can be synthesized from 2-acetyl-6-nitrobenzoic acid. google.comfigshare.com An efficient, one-step catalytic hydrogenation of the triethylammonium (B8662869) salt of 2-acetyl-6-nitrobenzoic acid has been developed to produce this compound directly in water. figshare.com

Investigation of Hydrogenation Catalysts (e.g., Raney Nickel, Palladium-based)

The choice of catalyst is crucial for the successful hydrogenation of the phthalide precursors. Raney nickel and palladium-based catalysts, such as palladium on carbon (Pd/C), have been identified as effective for the reduction of 7-amino-3-methylphthalide to this compound at a pH of 7 or above. google.com In some cases, Raney nickel is the preferred catalyst. google.com It is important to note that platinum-based catalysts have been found to be ineffective for this specific reduction. google.com

For the conversion of 2-acetyl-6-nitrobenzoic acid, Raney nickel can be used in neutral or alkaline media. google.com However, it is unsuitable under acidic conditions as the catalyst dissolves. google.com

Influence of Reaction Conditions on Yield and Selectivity (e.g., pH, pressure, temperature)

The yield and selectivity of the catalytic hydrogenation are highly dependent on the reaction conditions.

pH: As mentioned previously, a pH of 7 or higher is critical for the reduction of 7-amino-3-methylphthalide. google.com At pH 7, a mixture of the starting material and the desired product is formed, while at pH 8, an almost quantitative yield of this compound can be achieved. google.com The optimal pH range is often between 10 and 12. google.com

Pressure: The hydrogenation reaction can be carried out under a range of hydrogen gas pressures. A suitable pressure is typically between 2 and 5 bar. google.com

Temperature: Temperature also plays a significant role. For instance, in the hydrogenation of the triethylammonium salt of 2-acetyl-6-nitrobenzoic acid using Raney-Ni, a study showed that the yield of an intermediate, 7-amino-3-methylisobenzofuran-1(3H)-one, was significantly higher at 80°C compared to higher or lower temperatures. acs.org

Table 1: Effect of pH on the Reduction of 7-amino-3-methylphthalide

| pH | Result | Reference |

|---|---|---|

| <7 (Acidic or Neutral) | Lactone resistant to reduction | google.com |

| 7 | Mixture of 7-amino-3-methylphthalide and this compound | google.com |

| 8 | Almost quantitative yield of this compound | google.com |

| 10-12 | Preferred pH range | google.com |

Table 2: Investigated Hydrogenation Catalysts

| Precursor | Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| 7-amino-3-methylphthalide | Raney Nickel, Palladium-based | pH ≥ 7 | Effective reduction to this compound | google.com |

| 7-amino-3-methylphthalide | Platinum-based | pH ≥ 7 | Ineffective | google.com |

| 2-acetyl-6-nitrobenzoic acid | Raney Nickel | Neutral or alkaline media | Effective hydrogenation | google.com |

| 2-acetyl-6-nitrobenzoic acid | Raney Nickel | Acidic media | Catalyst dissolves | google.com |

Emerging Synthetic Strategies for this compound and Related Analogs

The synthesis of this compound, a key starting material for pharmacologically active substances like paquinimod (B609837), has been challenging, often resulting in low yields and high costs. google.com Traditional methods, such as those starting from 4-ethylisatin or involving the nitration of 2-ethylaniline, are hampered by the formation of unwanted regioisomers and difficult-to-scale reactions like cyclization in concentrated sulfuric acid. google.com Consequently, there is a significant demand for more efficient, cost-effective, and reliable synthetic routes. google.com

Recent research has focused on developing one-pot synthesis methods to streamline the production of this compound and its analogs. A notable one-pot approach begins with 2-acetyl-6-nitrobenzoic acid. This starting material is advantageous as it can be synthesized in high yield from the readily available 3-nitrophthalic acid. google.com

An efficient and scalable one-pot synthesis involves the catalytic hydrogenation of the triethylammonium salt of 2-acetyl-6-nitrobenzoic acid. figshare.com This method has been shown to produce this compound in a single step. figshare.comscispace.com The reaction proceeds through the reduction of both the nitro and acetyl groups. A key finding was that the reduction of the intermediate, 7-amino-3-methylphthalide, to the final product is significantly accelerated at a pH of 7 or higher. google.com

The choice of solvent and catalyst is crucial in these one-pot syntheses. For instance, using a biphasic solvent system of toluene/H₂O with a palladium or Raney nickel catalyst can yield different products. google.comfigshare.com When the reaction is conducted in water at a pH of 7 or above, this compound is the primary product. google.com Hydrogen gas is a common hydrogen source for this transformation. google.com

The following table summarizes a one-pot synthesis approach for this compound:

| Starting Material | Key Reagents & Conditions | Product | Noteworthy Aspects |

| 2-Acetyl-6-nitrobenzoic acid | Catalytic hydrogenation, Palladium or Raney nickel catalyst, Water as solvent, pH ≥ 7, Hydrogen gas | This compound | The pH of the reaction medium is critical for accelerating the final reduction step. google.com |

The principles of green chemistry are increasingly being applied to the synthesis of aminobenzoic acid and its derivatives to address concerns about toxicity, environmental pollution, and the use of non-renewable resources associated with traditional chemical synthesis. mdpi.com Green chemistry emphasizes waste prevention, atom economy, and the use of less hazardous chemical syntheses. acs.org

For the synthesis of this compound, sustainable approaches focus on using environmentally benign solvents like water and employing catalytic reduction methods to minimize waste. google.comresearchgate.net Catalytic hydrogenation, for example, is superior to stoichiometric reagents as it offers higher atom economy and reduces the generation of by-products. acs.org

The use of biocatalysis and enzymes represents a significant advancement in green chemical synthesis. acs.orgrsc.org Enzymes can operate under mild conditions and often exhibit high specificity, which can eliminate the need for protecting groups and reduce the number of synthetic steps. acs.org While specific applications of biocatalysis for this compound are still emerging, the broader field of aminobenzoic acid production is seeing a shift towards biosynthesis from renewable feedstocks like glucose. mdpi.com This approach avoids the use of petroleum-derived precursors and harsh reaction conditions. mdpi.com

Key green chemistry principles applicable to this compound synthesis include:

Catalysis: Utilizing catalytic reagents like palladium on carbon (Pd/C) or Raney nickel in place of stoichiometric reagents improves atom economy and reduces waste. google.comacs.org

Safer Solvents and Auxiliaries: The use of water as a solvent in the hydrogenation process is a safer and more environmentally friendly alternative to organic solvents. google.com

Designing Safer Chemicals: Research into aminobenzoic acid derivatives aims to create compounds with preserved efficacy and reduced toxicity. acs.org

One-Pot Synthesis Approaches

Process Intensification and Scalability Studies in this compound Manufacturing

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. au.dk For the production of this compound, this involves strategies to improve reaction efficiency, simplify workup procedures, and enhance scalability.

Challenges in scaling up previous synthetic routes included reactions that were difficult to manage on a larger scale, such as cyclizations in concentrated sulfuric acid. google.com The newer methods utilizing catalytic hydrogenation in aqueous media are inherently safer and more scalable. google.com

Continuous flow reactors are a key technology in process intensification. au.dk For hydrogenation reactions, they can enhance safety by minimizing the handling of hydrogen gas. While specific studies on the continuous flow synthesis of this compound are not detailed in the provided context, this approach is a logical next step for process optimization.

The table below outlines factors influencing the scalability of this compound synthesis:

| Factor | Traditional Methods | Emerging Methods |

| Number of Steps | Multi-step syntheses google.com | One-pot, single-step hydrogenation figshare.comscispace.com |

| Reaction Conditions | Harsh conditions (e.g., conc. H₂SO₄) google.com | Milder conditions (e.g., aqueous media, controlled pH) google.com |

| Yield and Purity | Often low-yielding with regioisomer formation google.com | Improved yields and selectivity figshare.com |

| Safety and Scalability | Difficult to scale up safely google.com | More amenable to safe, large-scale production figshare.comscispace.com |

Derivatization and Structure Activity Relationship Sar Studies of 2 Amino 6 Ethylbenzoic Acid Scaffolds

Synthesis of Novel 2-Amino-6-ethylbenzoic Acid Derivatives

The synthesis of novel derivatives from the this compound core can be systematically approached by modifying its three main functional regions: the amino group, the carboxylic acid moiety, and the aromatic ring. Such modifications allow for the creation of a diverse library of compounds for biological screening.

Functionalization at the Amino Group

The primary amino group (-NH2) on the this compound scaffold is a key site for nucleophilic reactions, allowing for the introduction of a wide array of functional groups. Standard synthetic methodologies can be employed to create new derivatives:

Amide Formation: The amino group can be readily acylated by reacting with various acyl chlorides or anhydrides to form amide derivatives. This common transformation allows for the introduction of different alkyl or aryl substituents. Studies on related aminobenzoic acid derivatives have shown that this modification can significantly influence biological activity. mdpi.com For example, the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives involves the acylation of an amino group to explore potential enhancements in analgesic and anti-inflammatory effects. mdpi.com

Sulfonamide Synthesis: Reaction with sulfonyl chlorides can yield sulfonamides, another important class of compounds in medicinal chemistry.

Guanidine Formation: The amino group can be converted to a guanidino group. This transformation has been shown to be a key factor in increasing the potency of some neuraminidase inhibitors derived from benzoic acid. researchgate.net

Directing Group for C-H Functionalization: The amino group can be protected with a directing group, such as a picolinamide, to facilitate palladium-catalyzed C-H functionalization at specific positions on the aromatic ring, enabling the synthesis of complex unnatural amino acid derivatives. rsc.org

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate. This intermediate can then be substituted by various groups, including halogens or a hydroxyl group, providing another route to novel derivatives.

A summary of potential functionalizations at the amino group is presented in Table 1.

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

| Acylation | Acyl Chloride / Anhydride | Amide | Modulation of biological activity |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduction of key pharmacophoric features |

| Guanidinylation | Cyanamide | Guanidine | Enhancement of binding affinity |

| Diazotization | Nitrous Acid | Diazonium Salt | Versatile intermediate for further substitution |

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a critical functional handle for derivatization, often influencing the compound's solubility, polarity, and ability to interact with biological targets. Key modifications include:

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with various alcohols under acidic catalysis. For instance, the synthesis of methyl 2-amino-4-chloro-6-methylbenzoate is achieved by esterification of the parent carboxylic acid with methanol. vulcanchem.com This modification can be used to create prodrugs, improve membrane permeability, or alter the compound's binding characteristics.

Amide Formation: Coupling the carboxylic acid with primary or secondary amines, often using coupling agents like HATU, results in the formation of amides. This is a widely used strategy in medicinal chemistry to build larger, more complex molecules and to replace the acidic proton, which can affect a compound's pharmacokinetic properties. mdpi.com

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation fundamentally changes the nature of the functional group from acidic to neutral and alters its hydrogen bonding capabilities.

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups known as bioisosteres, such as tetrazoles or hydroxamic acids. This strategy aims to retain or improve biological activity while modifying properties like acidity (pKa) and metabolic stability.

A summary of potential modifications at the carboxylic acid moiety is presented in Table 2.

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Application |

| Esterification | Alcohol (e.g., Methanol) | Ester | Prodrug design, improved permeability |

| Amidation | Amine + Coupling Agent | Amide | Building molecular complexity, altering polarity |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol | Altering hydrogen bonding and acidity |

| Bioisosteric Replacement | - | Tetrazole, Hydroxamic Acid | Modulating pKa and metabolic stability |

Substitutions on the Aromatic Ring

The benzene (B151609) ring of this compound provides a template for substitutions that can profoundly impact the molecule's interaction with biological targets. The existing amino and ethyl groups direct incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution: Reactions such as nitration or halogenation can introduce new substituents onto the ring. For example, nitration of the related 2-amino-6-methylbenzoic acid using mixed acid (HNO₃/H₂SO₄) can introduce a nitro group. Similarly, halogenation can be used to introduce bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions.

Cross-Coupling Reactions: If a halogen is present on the ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) can be used to form new carbon-carbon or carbon-nitrogen bonds, significantly increasing molecular complexity.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the aromatic ring, providing an efficient way to introduce new groups without pre-functionalization. rsc.org

Exploration of Biological Activities of this compound Derivatives

Derivatives of benzoic and anthranilic acids are known to possess a wide range of biological activities. ekb.eg The this compound scaffold is of particular interest for its potential anti-inflammatory and analgesic properties. lookchem.com

Anti-inflammatory Potential

Numerous studies have demonstrated the anti-inflammatory properties of benzoic acid derivatives. The anti-inflammatory activity of this class of compounds is often attributed to their ability to interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). mdpi.com

Research on related structures provides a strong rationale for exploring this compound derivatives as anti-inflammatory agents:

Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to exhibit anti-inflammatory activity. ekb.eg

Studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which share an amino-substituted cyclic core, have shown significant inhibition of pro-inflammatory mediators like nitric oxide (NO) and various cytokines (IL-1β, IL-6, TNF-α). nih.gov

The conjugation of non-steroidal anti-inflammatory drugs (NSAIDs), which are often carboxylic acids, with amino acids has been shown to enhance anti-inflammatory activity. mdpi.com

These findings suggest that modifications to the this compound scaffold could lead to the development of novel and potent anti-inflammatory agents.

Analgesic Properties

The search for new analgesics is a major focus of drug discovery. Benzoic acid derivatives have been investigated for their pain-relieving effects. The structural features of this compound make it a promising starting point for the synthesis of new analgesic compounds. lookchem.com

Evidence from related compounds supports this potential:

A study on amino acid derivatives identified potent N-type calcium channel blockers that showed analgesic efficacy in animal models of pain. nih.gov

The synthesis of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid resulted in compounds with analgesic effects exceeding that of the reference drug metamizole. chimicatechnoacta.ru

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their anti-nociceptive activity, with some showing a significant reduction in painful activity in preclinical tests. mdpi.com

The structure-activity relationships derived from these related series of compounds can guide the rational design of this compound derivatives with optimized analgesic properties. A summary of biological activities for related compound classes is presented in Table 3.

| Compound Class | Derivative Type | Observed Biological Activity | Reference |

| 2-Aminothiophene Derivatives | Carboxylic acid amides | Analgesic | chimicatechnoacta.ru |

| 2-Aminobenzoic Acid Derivatives | General | Anti-inflammatory | ekb.eg |

| 5-Acetamido-2-hydroxy Benzoic Acid | Phenyl and benzyl (B1604629) amides | Analgesic | mdpi.com |

| Amino Acid Derivatives | L-Cysteine derivative | Analgesic (N-type calcium channel blocker) | nih.gov |

| 2-Aminotetrahydrobenzothiophene | Ethyl ester, amide | Anti-inflammatory (NO, cytokine inhibition) | nih.gov |

Antimicrobial Activity

Derivatives of aminobenzoic acid have been a subject of interest for their potential antimicrobial properties. ontosight.ai While direct studies on the antimicrobial effects of this compound are not extensively documented in the reviewed literature, research on analogous compounds provides insight into the potential of this structural class. The general structure of aminobenzoic acids serves as a versatile scaffold for developing new antimicrobial agents. ontosight.airesearchgate.net

The antimicrobial activity of benzoic acid derivatives can be influenced by the nature and position of substituents on the benzene ring. For instance, studies on para-aminobenzoic acid (PABA) derivatives have shown that different ester and amide modifications can lead to significant antibacterial and antifungal activities. scholarsresearchlibrary.comchitkara.edu.in The introduction of halogen groups, such as chlorine, at various positions on the PABA ring has been shown to modulate antibacterial and antifungal efficacy. scholarsresearchlibrary.com Similarly, the conjugation of sorbic acid with amino acid esters has been demonstrated to significantly enhance antimicrobial properties, whereas derivatives of benzoic acid showed less pronounced effects. nih.gov

Research on zinc(II) complexes with 2-aminobenzoic acid and other bioactive ligands has also shown antimicrobial potential against various pathogens. researchgate.net Furthermore, coordination complexes of 2-aminobenzoic acid with Magnesium (Mg-II) have been investigated for their antimicrobial and cytotoxic activities. researchgate.net Extracts from natural sources containing aminobenzoic acid analogs, such as 2-amino-5-methylbenzoic acid found in Chinese chive, have demonstrated antimicrobial effects by potentially damaging microbial cell membranes. nih.gov While these findings highlight the antimicrobial potential within the broader class of aminobenzoic acids, specific data on this compound remains limited.

Table 1: Antimicrobial Activity of Selected Benzoic Acid Derivatives This table presents data for related compounds to infer the potential activity of the this compound scaffold.

| Compound/Derivative | Test Organism | Activity/Measurement | Result | Source |

|---|---|---|---|---|

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a sorbic acid amide derivative) | Bacillus subtilis | MIC | 0.17 mM | nih.gov |

| Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate (a sorbic acid amide derivative) | Staphylococcus aureus | MIC | 0.50 mM | nih.gov |

| 2-amino-5-methylbenzoic acid | Various bacteria and fungi | Antimicrobial Activity | Identified as the main antimicrobial substance in Chinese chive extracts. | nih.gov |

| PABA-derived sulphanilamide | Bacterial strains | MIC | 0.97 to 62.5 μg/mL | nih.gov |

| 2-methyl-4-aminobenzoic acid | Bacterial strains | MIC | 0.97 to 62.5 μg/mL | nih.gov |

Anticancer Activity

The 2-aminobenzoic acid (anthranilic acid) scaffold is a fundamental building block in the synthesis of various heterocyclic compounds with demonstrated anticancer activity, most notably quinazolines and their derivatives. researchgate.netnih.gov While direct cytotoxic studies on this compound are not prominent, its structural analogs serve as key precursors in the development of potent anticancer agents.

For example, derivatives of 2-amino-5-methylbenzoic acid have been synthesized into a series of quinazoline (B50416) compounds that exhibited significant in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines. nih.gov Some of these derivatives were found to be more potent than the standard drug gefitinib, with IC50 values ranging from 1.85 to 2.81 μM. nih.gov Similarly, sorafenib (B1663141) analogues synthesized from 2-aminobenzoic acid and 6-methyl-2-aminobenzoic acid have shown good inhibitory effects on human cervical cancer cells (HeLa) and human lung cancer cells (H1975 and A549). rsc.org The anticancer potential of benzoic acid derivatives is broad, with various synthetic modifications leading to compounds with significant activity against different cancer cell lines, such as MCF-7 (breast cancer). preprints.org

The mechanism of these derivatives often involves the inhibition of key enzymes in cancer proliferation, such as tyrosine kinases. preprints.org The structural features of the parent aminobenzoic acid are crucial for the subsequent synthesis and final biological activity of the resulting therapeutic agents.

Table 2: In Vitro Anticancer Activity of Selected Quinazoline Derivatives Synthesized from Aminobenzoic Acids This table presents data for compounds derived from structural analogs to indicate the therapeutic potential of the this compound scaffold.

| Compound | Starting Material | Cell Line | IC50 (μM) | Source |

|---|---|---|---|---|

| Compound 21 (a quinazoline derivative) | 2-amino-5-methylbenzoic acid | HeLa | 1.85 | nih.gov |

| Compound 22 (a quinazoline derivative) | 2-amino-5-methylbenzoic acid | HeLa | 2.11 | nih.gov |

| Compound 23 (a quinazoline derivative) | 2-amino-5-methylbenzoic acid | HeLa | 2.03 | nih.gov |

| Compound 21 (a quinazoline derivative) | 2-amino-5-methylbenzoic acid | MDA-MB-231 | 2.81 | nih.gov |

| Gefitinib (Standard) | - | HeLa | 4.3 | nih.gov |

| Gefitinib (Standard) | - | MDA-MB-231 | 28.3 | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Impact of Ethyl Substitution on Biological Activities

The substitution pattern on the benzoic acid core is a critical determinant of a molecule's physicochemical properties and biological activity. The presence of an ethyl group, particularly at the ortho position (position 6) relative to the carboxylic acid, introduces specific steric and electronic effects that can significantly influence molecular interactions.

The ethyl group is an electron-donating group through inductive effects, which can influence the acidity of the carboxylic acid function. vulcanchem.com More significantly, the ortho positioning of an ethyl group creates steric hindrance around the carboxylic acid and the amino group. This steric bulk can affect the molecule's conformation and its ability to bind to biological targets like enzyme active sites or receptors. vulcanchem.com For instance, in the synthesis of sorafenib analogues, the use of 6-methyl-2-aminobenzoic acid as a starting material, which has a similar ortho-alkyl substitution, led to compounds with good antitumor activities, indicating that this substitution pattern is tolerated and can be beneficial for biological efficacy. rsc.org

Comparative Studies with Methylbenzoic Acid Analogs (e.g., 2-Amino-6-methylbenzoic acid)

Comparative analysis of this compound with its methyl analog, 2-Amino-6-methylbenzoic acid, provides valuable insights into the structure-activity relationships governed by the size of the ortho-alkyl substituent. Both compounds serve as important starting materials in organic synthesis for creating pharmacologically active molecules. rsc.org

The primary difference between the two is the size of the alkyl group (ethyl vs. methyl). The slightly larger ethyl group can introduce greater steric hindrance, which may influence reaction rates and the binding affinity of derivatives to their biological targets. For example, in the design of sorafenib analogues, both 2-aminobenzoic acid and 6-methyl-2-aminobenzoic acid were used as starting materials to explore the impact of substitution on antitumor activity. rsc.org The resulting compounds from the 6-methyl substituted precursor showed promising inhibitory effects, suggesting that an ortho-alkyl group is a favorable feature. rsc.org

In various chemical analyses, 2-Amino-6-methylbenzoic acid has been identified as a component in natural extracts, such as from cinnamon, alongside other benzoic acid derivatives. scielo.brscielo.brnih.gov Its presence in biologically active extracts hints at its own potential bioactivities. While direct comparative biological assays between this compound and 2-Amino-6-methylbenzoic acid are not widely reported, the established principles of medicinal chemistry suggest that the variation in the alkyl chain length would primarily modulate the steric profile and lipophilicity, thereby fine-tuning the potency and selectivity of any derived therapeutic agents.

Applications of 2 Amino 6 Ethylbenzoic Acid As a Chemical Intermediate in Advanced Research

Precursor in Pharmaceutical Research and Development

The unique structure of 2-amino-6-ethylbenzoic acid makes it a significant starting material in the synthesis of new pharmaceutical compounds. lookchem.com Its role is central to the development of several classes of therapeutic agents.

Synthesis of Immunomodulating Agents (e.g., Paquinimod)

This compound is the key starting material for the synthesis of Paquinimod (B609837), an immunomodulating drug candidate. acs.orggoogle.com Paquinimod, a quinoline-3-carboxamide (B1254982) derivative, has been investigated in clinical trials for the treatment of systemic lupus erythematosus (SLE). acs.orggoogle.com The synthesis of Paquinimod relies on the availability of this compound, highlighting the compound's importance in the production of this specific therapeutic agent. google.com Efficient and scalable synthetic routes have been developed specifically to produce this compound as a key intermediate for Paquinimod. acs.orgfigshare.com The molecular target for Paquinimod has been identified as the S100A9 protein. acs.org

Table 1: Research Findings on Paquinimod Synthesis

| Aspect | Description | Source(s) |

|---|---|---|

| Role of Intermediate | This compound is the primary starting material for the synthesis of Paquinimod. | acs.org, google.com |

| Drug Class | Paquinimod is classified as a 3-quinolinecarboxamide derivative. | acs.org |

| Therapeutic Area | It is an immunomodulating agent developed for conditions such as systemic lupus erythematosus (SLE). | acs.org, google.com |

| Molecular Target | The compound's molecular target is the S100A9 protein. | acs.org |

| Synthetic Pathway | Research has focused on developing efficient, one-step catalytic hydrogenation methods to produce the intermediate for subsequent use in Paquinimod manufacturing. | figshare.com, acs.org |

Development of Carbamoyl (B1232498) Benzoates

Beyond its role in creating quinoline (B57606) derivatives, this compound serves as an important starting material for other pharmacologically active substances, including carbamoyl benzoates. google.com Patent literature discloses its use in preparing these compounds, indicating its utility in generating a diverse range of molecular frameworks for pharmaceutical development. google.com

Role in the Synthesis of Other Pharmacologically Active Substances

The utility of this compound extends to the synthesis of other molecules with potential therapeutic value. It is a compound of interest in the research and development of novel drugs for pain and inflammation, owing to its potential to serve as a scaffold for compounds with anti-inflammatory and analgesic properties. lookchem.comchemimpex.com Furthermore, the broader class of substituted aminobenzoic acids, including the ethyl-substituted variant, is used to create heterocyclic systems like 4H-3,1-benzoxazin-4-ones, which are investigated as enzyme inhibitors. google.com

Building Block in Agrochemical Synthesis

Intermediate in Dye and Pigment Research and Manufacturing

This compound is also utilized in the production of certain dyes and pigments. lookchem.comcymitquimica.comchemimpex.com Its aromatic amine structure allows it to function as a diazonium component in the synthesis of azo dyes. A U.S. patent describes the use of the closely related analog, 2-amino-6-methylbenzoic acid, as one of the aromatic amines that can be diazotized and coupled to form high-strength monoazo yellow pigments. google.com This application highlights the compound's versatility across different chemical industries. lookchem.com

Applications in Specialty Chemicals and Materials Science Research

The compound serves as a valuable building block in the formulation of various specialty chemicals. chemimpex.com Its structural features are also of interest in materials science, where related amino-benzoic acid derivatives are studied for their influence on the properties of new materials. cymitquimica.com The ability to undergo various chemical reactions makes it a useful component for creating complex molecules with specific functions required in advanced materials and other industrial applications.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Ethylbenzoic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools for investigating the properties of 2-amino-6-ethylbenzoic acid at an atomic level. These methods allow for the exploration of molecular conformations, electronic structures, and the energy landscapes that govern the molecule's behavior.

Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G+(2d,p), are employed to determine its optimized molecular geometry. dergipark.org.trresearchgate.net These studies are foundational for understanding the molecule's stability and reactivity.

Theoretical studies on similar molecules, like 2-amino-3-methylbenzoic acid, have shown that the initial geometry for optimization is often derived from experimental data, such as X-ray diffraction results. dergipark.org.tr The calculations help in analyzing spectroscopic data, including infrared and NMR spectra. dergipark.org.trresearchgate.net For instance, a study on a Schiff base derivative of 2-amino-6-methylbenzoic acid utilized DFT to examine the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts, finding good agreement between theoretical and experimental data. researchgate.net

Computational data for this compound provides insights into its physicochemical properties. chemscene.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 63.32 Ų |

| logP | 1.5294 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 2 |

Data sourced from computational chemistry data. chemscene.com

Potential Energy Surface (PES) Analysis of Conformational Changes and Reaction Pathways

Potential Energy Surface (PES) analysis is a critical computational technique for exploring the conformational landscape and reaction pathways of a molecule. aps.org The PES maps the energy of a molecule as a function of its geometry, revealing stable conformations (local minima) and transition states that connect them.

For amino acids and their derivatives, PES calculations are used to understand the rotation of side chains. nih.gov In a study on amino acid side chains, molecular mechanics was used to generate initial geometries for quantum mechanical PES calculations, which then mapped the energy landscape for the rotation of side-chain torsions. nih.gov Similar analyses for this compound would involve mapping the energy changes associated with the rotation of the ethyl and carboxylic acid groups. This helps to identify the most stable conformations and the energy barriers between them. Such studies, like those performed on 2-amino-3-methylbenzoic acid, can also elucidate processes like proton transfer and tautomerism. researchgate.net The integration of computational methods with thermodynamics and kinetics allows for the prediction of reaction pathways and the elucidation of complex mechanisms. rroij.com

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are instrumental in detailing the step-by-step sequence of chemical reactions, identifying transient intermediates, and understanding the energetic factors that control reaction outcomes.

Investigation of Hydrogen Bonding Motifs and Intermediates in Reactions

Hydrogen bonds play a crucial role in determining the structure and reactivity of molecules like this compound. Computational studies can identify and characterize these non-covalent interactions. The analysis of hydrogen bond stereochemistry is vital for interpreting protein structure and function, as well as molecular recognition. nih.gov

In reactions involving aminobenzoic acids, hydrogen bonding can arrest reaction intermediates. For example, in the reaction between 2-aminobenzoic acid derivatives and aldehydes, a hemiaminal intermediate can be stabilized by hydrogen-bonding motifs, leading to the formation of benzoxazinones instead of the expected Schiff base. nih.gov DFT calculations and spectroscopic investigations confirmed that hydrogen-bond assisted ring-closing is the operative mechanism. nih.gov The study of supramolecular motifs, such as those in pyrimethamine (B1678524) salts, reveals how hydrogen bonds can lead to the formation of complex structures like ladders and helices. acs.org

Computational Insights into Reaction Kinetics and Thermodynamics

Computational chemistry provides a powerful framework for studying the kinetics and thermodynamics of chemical reactions. rroij.com By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic parameters like enthalpy and free energy changes, as well as kinetic parameters like activation energies.

For instance, in the synthesis of 7-amino-3-methylphthalide (B179308), a precursor that can be converted to this compound, kinetic studies revealed a first-order dependence on hydrogen pressure with an Arrhenius activation energy of approximately 50 kJ/mol. The pH of the reaction medium was found to be a critical factor, shifting the selectivity towards this compound at pH levels between 7 and 8. Computational models can simulate these conditions to predict reaction outcomes and optimize processes. rroij.com The application of oriented external electric fields is an emerging area where computational studies have shown the potential to influence reaction kinetics and thermodynamics. researchgate.net

Predictive Modeling for Drug Discovery and Material Design Based on this compound Scaffolds

The structural framework, or scaffold, of this compound is a valuable starting point for designing new molecules with specific functions, particularly in drug discovery and materials science. Predictive modeling, often employing artificial intelligence (AI) and machine learning (ML), accelerates this process. azorobotics.com

The this compound scaffold is a key starting material for pharmacologically active substances, including the immunomodulating drug paquinimod (B609837). google.com Predictive modeling can be used to design derivatives with enhanced biological activity. azorobotics.compatheon.com For example, machine learning models can predict drug-target interactions (DTI) by analyzing molecular features. nih.gov These models can be trained on large datasets to identify compounds with high binding affinity and low toxicity. ijritcc.org

In material design, understanding how molecules self-assemble is crucial. The 2-aminobenzoic acid motif is known to form specific hydrogen-bonding patterns that can be exploited in crystal engineering. nih.gov Computational methods, such as those used in crystal structure prediction, can forecast how derivatives of this compound will pack in a solid state, guiding the synthesis of new materials with desired properties. acs.org For example, a combinatorial approach using a 2-aminobenzothiazole (B30445) scaffold was used to identify new inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for treating inflammation and cancer. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3,4,5,6-pentafluoro-benzaldehyde |

| 2-acetyl-6-nitrobenzoic acid |

| 2-amino-3-methylbenzoic acid |

| 2-amino-6-(1-hydroxyethyl)-benzoic acid |

| 2-amino-6-methyl-4-nitrobenzoic acid |

| 2-amino-6-methylbenzoic acid |

| 2-chloro-4,6-dimethoxypyrimidine |

| 2-ethylaniline (B167055) |

| 2-hydroxy-4-amino benzoic acid |

| 2-hydroxy-6-methylbenzoic acid |

| 2-methoxy-6-methylbenzoic acid |

| 2-methyl-6-nitrobenzoic acid |

| 4-ethylisatin |

| 5-methyl-2-(perfluorophenyl)-1,2-dihydro-4H-benzo[d] researchgate.netchemscene.comoxazin-4-one |

| 7-amino-3-hydroxy-3-methylphthalide |

| 7-amino-3-methylphthalide |

| 7-mercapto-3-methylphthalide |

| 7-[(4,6-dimethoxypyrimidin-2-yl)thiol]-3-methylphthalide |

| N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide (paquinimod) |

Analytical Methodologies for Characterization and Quantification of 2 Amino 6 Ethylbenzoic Acid in Research Contexts

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 2-Amino-6-ethylbenzoic acid. These techniques probe the interactions of the molecule with electromagnetic radiation, revealing details about its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons, and the amine and carboxylic acid protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and ethyl substituents. The amino group protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. Key signals would include those for the carboxylic acid carbon, the aromatic carbons, and the carbons of the ethyl group. The chemical shifts would confirm the substitution pattern on the benzene (B151609) ring. cdc.gov

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate NMR spectra and aid in the assignment of experimental peaks. dergipark.org.tr

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to study its fragmentation patterns, which can confirm its structure. The molecular formula of this compound is C₉H₁₁NO₂, corresponding to a molecular weight of 165.19 g/mol . chemscene.com

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Fragmentation of the molecular ion would likely involve the loss of the carboxyl group (-COOH) or parts of the ethyl group. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to generate more detailed fragmentation data, which is invaluable for structural confirmation, especially when analyzing complex mixtures. nih.govscispace.com

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. researchgate.net The IR spectrum would exhibit characteristic absorption bands for the different vibrational modes of the molecule. pg.edu.ploregonstate.edustudymind.co.uk

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band around 2500-3300 cm⁻¹ |

| N-H (Amine) | Two sharp peaks around 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine. |

| C=O (Carboxylic Acid) | Strong, sharp peak around 1680-1710 cm⁻¹ |

| C-N Stretch | Around 1250-1350 cm⁻¹ |

| Aromatic C-H Stretch | Above 3000 cm⁻¹ |

| Aromatic C=C Bending | Peaks in the 1450-1600 cm⁻¹ region |

This table presents expected IR absorption ranges based on general principles of IR spectroscopy. studymind.co.ukquora.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. du.edu.eg The presence of the benzene ring conjugated with the amino and carboxylic acid groups gives rise to characteristic π → π* transitions. pharmatutor.orglibretexts.orglibretexts.org The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the aromatic ring and the solvent used. utoronto.ca The conjugation of the amino group's lone pair of electrons with the aromatic π-system is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted benzoic acid. du.edu.eg

Chromatographic Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for determining the purity of this compound and for its quantitative analysis. google.comcdc.gov These techniques separate the compound from impurities based on its differential partitioning between a stationary phase and a mobile phase. waters.com

A typical HPLC or UPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. cdc.gov The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. waters.com UPLC offers advantages over HPLC in terms of speed, resolution, and solvent consumption due to the use of smaller stationary phase particles. waters.com

Advanced Analytical Techniques in Mechanistic Studies

The synthesis and reactions of this compound can be investigated using advanced analytical techniques to understand reaction mechanisms and kinetics. For instance, in the synthesis of related compounds, techniques like in-situ IR spectroscopy (ReactIR) can monitor the progress of a reaction in real-time by tracking the disappearance of reactant peaks and the appearance of product peaks. quora.com

Furthermore, the study of reaction byproducts and intermediates often requires the coupling of chromatographic separation with mass spectrometric detection (LC-MS). cdc.govcopernicus.org This powerful combination allows for the identification of minor components in a reaction mixture, providing valuable insights into the reaction pathway. Isotope labeling studies, in conjunction with NMR or MS, can also be employed to trace the fate of specific atoms throughout a chemical transformation, offering definitive mechanistic information.

Isotopic Labeling Experiments (e.g., ¹⁸O labeling)

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules and to elucidate complex biosynthetic pathways. rsc.org In the context of compounds like this compound, which can be a product of microbial biosynthesis (e.g., as part of a polyketide or non-ribosomal peptide pathway), labeling studies are invaluable. mdpi.comnih.gov The core principle involves introducing a precursor molecule containing a heavy isotope (such as ¹³C, ¹⁵N, or ¹⁸O) into a biological system or chemical reaction. sigmaaldrich.com The position and incorporation of this label in the final product are then determined, typically using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, revealing the biosynthetic route. sigmaaldrich.comqdu.edu.cn

For instance, ¹⁸O-labeling experiments are particularly useful for determining the origin of oxygen atoms in a molecule. In the biosynthesis of natural products, oxygen atoms can be incorporated from molecular oxygen (O₂), water (H₂O), or the carboxyl groups of precursors. researchgate.net By growing a producing organism in an atmosphere of ¹⁸O₂ or in a medium enriched with H₂¹⁸O, researchers can pinpoint the source of the oxygen atoms in the final structure. researchgate.netresearchgate.net If this compound were synthesized via a pathway involving an oxygenase enzyme, feeding the system with ¹⁸O₂ would result in an ¹⁸O-labeled product. Analysis by mass spectrometry would show a mass shift corresponding to the incorporated heavy isotope, confirming the enzymatic mechanism.

Similarly, precursors such as [1-¹³C]acetate or [1-¹³C]propionate can be used to trace the carbon backbone assembly in polyketide synthases, while ¹⁵N-labeled amino acids like [1-¹⁵N]glutamate can track the origin of nitrogen atoms. nih.govsigmaaldrich.com These experiments provide definitive evidence for the precursors and intermediates involved in the formation of the target molecule.

Table 1: Common Isotopes in Biosynthetic Labeling Studies

| Isotope | Precursor Example | Typical Application | Analytical Technique |

|---|---|---|---|

| ¹³C | [1-¹³C]Acetate, [¹³C₆]Glucose | Tracing carbon backbone formation in polyketides and amino acids. nih.govnih.gov | NMR, Mass Spectrometry |

| ¹⁵N | [¹⁵N]Ammonium chloride, [¹⁵N]Glutamate | Identifying the source of nitrogen atoms in alkaloids and peptides. qdu.edu.cnnih.gov | NMR, Mass Spectrometry |

| ²H (D) | Deuterated solvents, Deuterated precursors | Probing stereochemistry of enzymatic reactions. mdpi.com | NMR, Mass Spectrometry |

| ¹⁸O | ¹⁸O₂, H₂¹⁸O | Determining the origin of oxygen atoms from oxygenases or hydrolysis. researchgate.net | Mass Spectrometry |

In-situ Reaction Monitoring Techniques

Traditional reaction analysis often relies on sampling and subsequent (ex-situ) analysis, which can miss transient intermediates and does not provide real-time kinetic data. In-situ reaction monitoring techniques overcome these limitations by analyzing the reaction mixture directly as it proceeds, without altering the system. mt.com These methods are crucial for understanding reaction kinetics, identifying key intermediates, and optimizing reaction conditions for the synthesis of compounds like this compound.

Several spectroscopic techniques are amenable to in-situ monitoring:

FTIR and Raman Spectroscopy : These vibrational spectroscopy techniques provide real-time information on the concentration of reactants, products, and intermediates by tracking changes in their characteristic absorption or scattering bands. mt.comrsc.org They are non-invasive and can be implemented using immersion probes, making them suitable for both laboratory and industrial scale reactors. rsc.org For example, the formation of this compound could be monitored by observing the appearance of bands associated with its specific functional groups and the disappearance of reactant bands.

NMR Spectroscopy : As one of the most structurally informative techniques, in-situ NMR allows for the unambiguous identification and quantification of species in a reaction mixture over time. rsc.org While less sensitive than other methods, it provides unparalleled detail on molecular structure, making it ideal for mechanistic studies of complex chemical transformations. rsc.orgfrontiersin.org

Mass Spectrometry (MS) : Real-time MS can monitor the evolution of chemical species in a reaction, providing rapid insight into reaction progress and byproduct formation. acs.org This is particularly useful for tracking the impact of antibiotics on biosynthetic pathways in real-time. acs.org

The data from these techniques enable a comprehensive understanding of the reaction profile, facilitating rapid process development and ensuring robust and efficient synthesis. mt.comfrontiersin.org

Table 2: Comparison of In-situ Reaction Monitoring Techniques

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FTIR Spectroscopy | Functional group changes, concentration profiles. mt.com | Fast, robust, widely applicable, non-invasive probes. | Water can be a strong interferent; complex spectra. |

| Raman Spectroscopy | Molecular structure, concentration, polymorphism. rsc.org | Insensitive to water, good for aqueous and solvent-based systems, non-invasive. rsc.org | Can suffer from fluorescence, weaker signal than IR. |

| NMR Spectroscopy | Detailed molecular structure, quantification, reaction pathways. rsc.org | Highly specific, unambiguous identification. rsc.org | Lower sensitivity, higher cost, specialized flow cells may be required. |

| Mass Spectrometry | Molecular weight, reaction kinetics, byproduct identification. acs.org | High sensitivity, fast analysis. | Requires interface to reaction (e.g., sampling line), can be complex to set up. |

Quantitation of Impurities using Surrogate Standard Approach in Pharmaceutical Research

In pharmaceutical manufacturing, controlling impurities in Active Pharmaceutical Ingredients (APIs) is critical for patient safety. researchgate.net Regulatory guidelines often require the identification and quantification of impurities, including potential genotoxic impurities (PGIs), at very low levels (ppm range). researchgate.netconicet.gov.ar However, authentic reference standards for every potential impurity are often not available, especially for novel or transient byproducts formed during synthesis or storage. researchgate.net

The surrogate standard approach provides a scientifically sound method for quantifying these impurities in the absence of an authentic standard. researchgate.netresearchgate.net This methodology utilizes a readily available compound—the surrogate—that is structurally similar to the impurity of interest. chromatographyonline.com The key assumption is that the surrogate and the target impurity will have a similar response in the analytical detector, typically a mass spectrometer coupled with a liquid chromatograph (LC-MS) or gas chromatograph (GC-MS). researchgate.net

The process involves calculating a Relative Response Factor (RRF), which is the ratio of the analytical response of the impurity to the response of a reference standard. When the impurity standard is unavailable, the RRF is assumed to be 1.0 between the surrogate and the target impurity, provided they are structurally very similar and the ionization technique is appropriate. researchgate.net Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for this purpose, as its ionization mechanism is less susceptible to variations in mobile phase composition, leading to more consistent response factors between similar compounds. scirp.org

For example, to quantify an unknown impurity in a batch of this compound, a researcher might select a commercially available, structurally related compound, such as 2-Amino-3-methylbenzoic acid, as a surrogate. scirp.org A solution of the surrogate at a known concentration is analyzed to establish a response. The peak area of the unknown impurity in the sample is then compared against the surrogate's response to estimate its concentration. This approach allows for the reporting of impurity levels to ensure they are within acceptable safety thresholds, even without a pure reference material. researchgate.net

Table 3: Example Calculation for Impurity Quantification using a Surrogate Standard

| Parameter | Value | Description |

|---|---|---|

| Surrogate Standard | 2-Amino-3-methylbenzoic acid | Structurally similar to a potential impurity. |

| Surrogate Concentration (C_surr) | 1.0 µg/mL | Known concentration of the surrogate standard solution. |

| Surrogate Peak Area (A_surr) | 50,000 | Area of the surrogate peak from LC-MS analysis. |

| Impurity Peak Area (A_imp) | 5,000 | Area of the unknown impurity peak in the sample analysis. |

| Relative Response Factor (RRF) | 1.0 (assumed) | Assumed ratio of response between surrogate and impurity. |

| Calculated Impurity Conc. (C_imp) | 0.1 µg/mL | C_imp = (A_imp / A_surr) * C_surr * RRF |

Future Directions and Interdisciplinary Research on 2 Amino 6 Ethylbenzoic Acid

Exploration of Novel Bioactive Derivatives with Enhanced Specificity and Efficacy

The scaffold of 2-Amino-6-ethylbenzoic acid is a crucial starting point for synthesizing new pharmacologically active substances. google.com Future research will likely focus on creating derivatives with improved biological activity and selectivity. This involves the strategic modification of the this compound molecule to enhance its interaction with biological targets.

One promising avenue is the synthesis of analogs targeting specific receptors or enzymes. For instance, derivatives of benzoic acid have been explored as subtype-selective agents for prostanoid EP receptors and as histamine (B1213489) H1 antagonists. acs.org By applying similar medicinal chemistry strategies, researchers can develop novel derivatives of this compound with tailored therapeutic profiles. This could involve the introduction of different functional groups to the aromatic ring or the modification of the amino and carboxylic acid moieties to fine-tune the molecule's electronic and steric properties.

Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new derivatives. acs.org Computational modeling can predict how structural changes will affect the bioactivity and specificity of the compounds, allowing for a more rational design process. The ultimate goal is to develop drug candidates with higher efficacy and fewer side effects.

Integration with Materials Science for Functional Polymers and Advanced Materials

The unique chemical structure of this compound, featuring both an amino and a carboxylic acid group, makes it a valuable monomer for the synthesis of functional polymers. These functional groups can participate in polymerization reactions to form polyamides or other copolymers with specific properties.

Research in this area could lead to the development of advanced materials with applications in various fields. For example, polymers incorporating this compound could exhibit enhanced thermal stability, mechanical strength, or specific recognition capabilities. The synthesis of functional polymers through methods like atom transfer radical polymerization (ATRP) using initiators derived from similar benzoic acid structures has been demonstrated. cmu.edu This approach allows for the creation of polymers with well-defined architectures and functionalities. cmu.edu

Furthermore, the integration of this compound into metal-organic frameworks (MOFs) or other hybrid materials could yield materials with novel catalytic, separation, or sensing properties. rsc.org The amino and carboxylate groups can act as ligands, coordinating with metal ions to form extended, porous structures. rsc.org

Catalysis Research for Greener and More Efficient Synthesis Routes

The current synthesis of this compound can be complex and may generate significant waste. google.com A key area of future research is the development of greener and more efficient catalytic methods for its production. nih.govrsc.org This aligns with the broader goals of sustainable chemistry to reduce environmental impact and improve atom economy. nih.gov

One approach involves the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. nih.gov For instance, a patented method describes the reduction of 7-amino-3-methylphthalide (B179308) to this compound using Raney nickel or palladium-based catalysts in an aqueous medium at a pH of 7 or higher. google.com This process is noted to be more efficient than previous methods. google.com

Future research could explore novel catalytic systems, such as nanocatalysts or biocatalysts, to further improve the yield, selectivity, and environmental footprint of the synthesis. nih.govnih.gov The development of one-pot multicomponent reactions could also streamline the synthesis process, reducing the number of steps and the amount of waste generated. nih.gov

Biotechnological Applications and Biotransformation Studies

The use of microorganisms and enzymes for chemical synthesis is a rapidly growing field with significant potential for the production of this compound and its derivatives. nih.govjmb.or.kr Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov

Future research could focus on identifying or engineering enzymes capable of producing this compound from simple, renewable starting materials. This could involve screening microbial sources for novel biocatalysts or using metabolic engineering to create microbial strains that overproduce the desired compound. jmb.or.krmdpi.com For example, studies on the enzymatic carboxylation of phenols to produce hydroxybenzoic acids demonstrate the feasibility of using biocatalysts for such transformations. researchgate.netnih.gov

Biotransformation studies could also be employed to create novel derivatives of this compound. jmb.or.kr By exposing the parent compound to specific microorganisms or enzymes, it may be possible to generate a library of new compounds with diverse biological activities. nih.gov

Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new molecules based on the this compound scaffold. nih.govresearchgate.net De novo design algorithms can generate novel molecular structures with desired properties, such as high binding affinity for a specific biological target. nih.gov

These computational methods can be used to:

Predict the binding modes of this compound derivatives with target proteins. mdpi.com

Estimate the binding affinities and other ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds.

Guide the synthesis of the most promising candidates, saving time and resources. cardiff.ac.uk

By combining computational design with experimental validation, researchers can significantly streamline the drug discovery process. researchgate.net This integrated approach allows for a more rational and efficient exploration of the chemical space around this compound, leading to the identification of new compounds with enhanced therapeutic potential.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-6-ethylbenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A feasible approach involves electrophilic substitution or reduction strategies. For example, ethylation of 2-aminobenzoic acid derivatives using ethyl halides in the presence of Lewis acids (e.g., AlCl₃) under controlled temperature (50–80°C) can introduce the ethyl group. Alternatively, catalytic hydrogenation of nitrile or nitro precursors (e.g., 6-ethyl-2-nitrobenzoic acid) with Pd/C or Raney Ni at 1–3 atm H₂ pressure may yield the target compound . Purity optimization requires post-synthesis recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : The -NMR spectrum should show a singlet for the aromatic proton at position 4 (δ 6.8–7.2 ppm), a triplet for the ethyl group’s CH₂ (δ 1.2–1.4 ppm), and a quartet for the adjacent CH₃ (δ 2.5–2.8 ppm). The carboxylic acid proton typically appears as a broad peak at δ 12–13 ppm.

- IR : Key peaks include O–H stretching (2500–3000 cm⁻¹ for carboxylic acid) and N–H bending (1600–1650 cm⁻¹ for the amine group).

- Mass Spectrometry : ESI-MS in positive mode should display a molecular ion peak at m/z 179.1 [M+H]⁺ .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Pre-dry the storage environment with desiccants (silica gel or molecular sieves) to prevent hydrolysis of the carboxylic acid group. Periodic purity checks via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) are advised .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved, particularly regarding substituent effects?

- Methodological Answer : Contradictions in chemical shifts often arise from solvent polarity or tautomeric equilibria. For example, in DMSO-d₆, intramolecular hydrogen bonding between the amine and carboxylic acid groups may deshield specific protons. To resolve ambiguities:

- Compare spectra across solvents (CDCl₃ vs. DMSO-d₆).

- Use -NMR DEPT experiments to assign quaternary carbons.

- Perform computational modeling (DFT at B3LYP/6-31G* level) to predict shifts and verify experimental data .

Q. What strategies are effective in mitigating side reactions during the synthesis of this compound, such as over-ethylation or ring bromination?

- Methodological Answer :

- Controlled Electrophilic Substitution : Use stoichiometric amounts of ethylating agents (e.g., ethyl bromide) and low temperatures (0–5°C) to minimize poly-alkylation.

- Protection/Deprotection : Temporarily protect the amine group with Boc anhydride ((Boc)₂O) in THF before ethylation, followed by acidic deprotection (HCl/dioxane).

- Catalytic Selectivity : Employ Pd-based catalysts with ligands (e.g., PPh₃) to direct regioselective ethylation .

Q. How can researchers assess the bioactivity of this compound in cellular models, and what controls are necessary to validate findings?

- Methodological Answer :

- Antioxidant Assays : Use DPPH radical scavenging assays (IC₅₀ determination) with ascorbic acid as a positive control.

- Cytotoxicity Screening : Perform MTT assays on human fibroblast lines (e.g., NIH/3T3) at concentrations of 10–100 µM, with Triton X-100 as a cytotoxicity control.

- Data Validation : Include triplicate technical replicates and statistical analysis (ANOVA with Tukey’s post-hoc test) to account for batch variability .

Data Analysis and Experimental Design

Q. What analytical techniques are most suitable for quantifying trace impurities in this compound batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) and monitor UV absorbance at 254 nm. MS/MS fragmentation can identify impurities like unreacted precursors (e.g., 2-nitro-6-ethylbenzoic acid).

- Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent degradation during storage .

Q. How should researchers design kinetic studies to evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

- Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours for HPLC analysis.

- Degradation Kinetics : Apply first-order or Arrhenius models to calculate half-life () and activation energy () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。